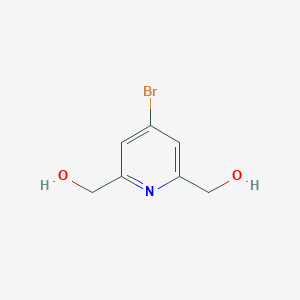

4-Bromopyridine-2,6-dimethanol

Descripción general

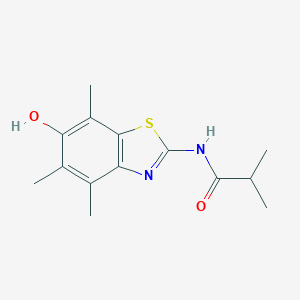

Descripción

4-Bromopyridine-2,6-dimethanol, also known as (4-bromopyridine-2,6-diyl)dimethanol, is a reagent used in the synthesis of novel isoquinoline derivatives of potential interest for pharmaceutical, biomedical, and energy-related research .

Synthesis Analysis

The synthesis of 2-amino-4-bromopyridine, which is related to 4-Bromopyridine-2,6-dimethanol, involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another synthetic method involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining 5-Bromo-2, 4-dichloropyridine through diazotization and chlorination .Molecular Structure Analysis

The molecular structure of 4-Bromopyridine-2,6-dimethanol can be analyzed using software packages based on DFT and ab initio level .Chemical Reactions Analysis

4-Bromopyridine-2,6-dimethanol is a reagent used in the synthesis of novel isoquinoline derivatives . It’s also used in the synthesis of 2,6-diamino-4-bromopyridine .Physical And Chemical Properties Analysis

4-Bromopyridine-2,6-dimethanol has a molecular weight of 218.048, a density of 1.7±0.1 g/cm3, a boiling point of 369.7±37.0 °C at 760 mmHg, and a melting point of 158-160 °C .Aplicaciones Científicas De Investigación

Synthesis of Bipyridine Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . 4-Bromopyridine-2,6-dimethanol can be used in the synthesis of these bipyridine derivatives .

Detailed Description of the Methods of Application or Experimental Procedures

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2,2′,6,6′-tetramethyl-4,4′-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr 2 (PPh 3) 2, Et 4 NI, and zinc powder .

Thorough Summary of the Results or Outcomes Obtained

The synthesis of bipyridine derivatives using these methods has been successful, but often suffers from low conversion rates and harsh reaction conditions . New methods are being developed to address these issues .

Base-Catalyzed Aryl Halide Isomerization

Comprehensive and Detailed Summary of the Application

The base-catalyzed isomerization of simple aryl halides is presented and utilized to achieve the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines . This process could potentially involve 4-Bromopyridine-2,6-dimethanol as a reactant.

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source. However, it involves the base-catalyzed isomerization of aryl halides .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of this process are the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines . The specific results or quantitative data are not provided in the source.

Safety And Hazards

Propiedades

IUPAC Name |

[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHIIERVIUJUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349071 | |

| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromopyridine-2,6-dimethanol | |

CAS RN |

120491-88-5 | |

| Record name | 4-Bromo-2,6-pyridinedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120491-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)